molecular formula C24H25N3O3S B11528303 2-Amino-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11528303
M. Wt: 435.5 g/mol
InChI Key: ZPVNMYFOSXSHNN-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline family, characterized by a bicyclic framework with a conjugated nitrile group and multiple functional substituents. The 2,4-dimethoxyphenyl and thiophen-3-yl groups at positions 1 and 4, respectively, distinguish it from other derivatives. Such structural features are critical for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to hydrophobic and π-π interactions.

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

2-amino-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-4-thiophen-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H25N3O3S/c1-24(2)10-18-22(19(28)11-24)21(14-7-8-31-13-14)16(12-25)23(26)27(18)17-6-5-15(29-3)9-20(17)30-4/h5-9,13,21H,10-11,26H2,1-4H3

InChI Key

ZPVNMYFOSXSHNN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)OC)OC)N)C#N)C4=CSC=C4)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with cyclohexanone in the presence of ammonium acetate and thiophene-3-carbaldehyde. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired hexahydroquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the methoxy groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives with modified thiophene and methoxy groups.

    Reduction: Amino derivatives with reduced nitrile groups.

    Substitution: Substituted derivatives with various functional groups introduced at the amino position.

Scientific Research Applications

2-Amino-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, leading to modulation of biochemical pathways. The presence of functional groups like the amino and nitrile groups allows for interactions with proteins and nucleic acids, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Substituent Analysis of Hexahydroquinoline Derivatives
Compound Name R1 (Position 1) R4 (Position 4) Key Functional Groups Molecular Weight References
Target Compound 2,4-Dimethoxyphenyl Thiophen-3-yl -OCH3, -S- heterocycle 489.55 g/mol
2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-Methylphenyl Thiophen-3-yl -CH3, -S- heterocycle 429.49 g/mol
2-Amino-1-(3-trifluoromethylphenyl)-4-(3,4,5-trimethoxyphenyl)-...-3-carbonitrile 3-Trifluoromethylphenyl 3,4,5-Trimethoxyphenyl -CF3, -OCH3 583.58 g/mol
2-Amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-methyl-5-nitrophenyl)-...-3-carbonitrile 2-Methyl-5-nitrophenyl 2,5-Dimethylthiophen-3-yl -NO2, -CH3 503.59 g/mol
2-Amino-4-(4-dimethylaminophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (Chromene Analogue) N/A (Chromene scaffold) 4-Dimethylaminophenyl -N(CH3)2 335.38 g/mol

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 2,4-dimethoxyphenyl group provides strong electron-donating effects, contrasting with the electron-withdrawing -CF3 group in ’s derivative . This impacts charge distribution and reactivity.

Physicochemical Properties

  • Solubility : The 2,4-dimethoxyphenyl and nitrile groups enhance polarity, likely increasing aqueous solubility compared to derivatives with hydrophobic -CF3 or nitro groups .
  • Thermal Stability : Crystallographic studies of related compounds (e.g., ) suggest that methoxy substituents stabilize crystal lattices via C–H···O and N–H···N hydrogen bonds, which may extend to the target compound .
  • Puckering Dynamics: The hexahydroquinoline ring adopts a chair conformation, as seen in analogous structures (), with puckering amplitudes influenced by 7,7-dimethyl substituents .

Biological Activity

The compound 2-Amino-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (hereafter referred to as "the compound") is a member of the hexahydroquinoline family and has attracted attention due to its potential biological activities. This article synthesizes available data on its biological properties, including anticancer activity and molecular docking studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C21H24N2O3SC_{21}H_{24}N_2O_3S with a molecular weight of 384.49 g/mol. The presence of dimethoxy and thiophenyl groups suggests potential interactions with various biological targets.

1. Anticancer Activity

Recent studies have indicated that derivatives of hexahydroquinoline exhibit significant anticancer properties. For instance, in vitro assays demonstrated that compounds similar to the one showed notable cytotoxicity against various cancer cell lines such as human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50) values were determined through colorimetric MTT assays.

CompoundCell LineIC50 (µM)Reference
HarmineHCT-1162.40 ± 0.12
Compound XHepG2X.X ± X.X
Compound YHCT-116Y.Y ± Y.Y

In these studies, the compound's structural features may enhance its interaction with cellular targets involved in proliferation and survival pathways.

2. Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various protein targets. These studies provide insights into the potential mechanisms of action at the molecular level.

Binding Affinity Results:

Target ProteinBinding Affinity (ΔG) (kcal/mol)
EGFR TK-10.8
Other Targets-8.1 to -9.2

The docking results suggest that the compound may effectively inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression.

The anticancer activity is likely mediated through multiple pathways:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : By interfering with key signaling pathways, it can reduce cell division.
  • Targeting Specific Enzymes : The compound's structure allows it to interact with enzymes involved in tumor metabolism.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Case Study on Anticancer Activity :
    A study published in MDPI evaluated various derivatives for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the hexahydroquinoline core significantly enhanced anticancer activity compared to standard treatments .
  • Case Study on Molecular Interactions :
    Another study focused on the interaction between substituted quinolines and EGFR TK, revealing that specific substitutions could lead to improved binding affinities and potential therapeutic effects against resistant cancer types .

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